N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide
CAS No.: 919703-78-9
Cat. No.: VC7620064
Molecular Formula: C21H17BrN2OS2
Molecular Weight: 457.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919703-78-9 |
|---|---|
| Molecular Formula | C21H17BrN2OS2 |
| Molecular Weight | 457.4 |
| IUPAC Name | N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25) |
| Standard InChI Key | ZUZYFYNVUNRPQV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates three key components:
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4-Bromophenyl group: A halogenated aromatic ring conferring hydrophobicity and potential halogen-bonding interactions .
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1H-Indole-3-thiol core: A sulfur-containing indole derivative, enabling thioether linkages and redox-modulating capabilities .
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Thiophene-2-carboxamide moiety: A planar heterocycle with hydrogen-bonding capacity via its amide and thiophene functionalities .
Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)
The thioethyl linker between the indole and carboxamide groups introduces conformational flexibility, potentially enhancing target binding adaptability .
Synthetic Pathways and Methodological Considerations
While no direct synthesis of this compound is documented, convergent strategies can be inferred from related methodologies:
Indole-Thiol Intermediate Preparation
The 2-(4-bromophenyl)-1H-indole-3-thiol precursor could be synthesized via:
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Friedel-Crafts alkylation of indole with 4-bromophenylacetaldehyde, followed by thiolation using Lawesson’s reagent .
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Alternative routes involve Pd-catalyzed C–H functionalization to introduce the bromophenyl group post-indole formation .
Thiophene-2-carboxamide Coupling
The thiophene-2-carboxamide segment is typically prepared via:
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Amidation of thiophene-2-carbonyl chloride with ethylenediamine derivatives .
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Solid-phase synthesis to control regioselectivity, as demonstrated in tetrahydrobenzo[b]thiophene systems .
Final Assembly
The thioether linkage is formed through:
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Nucleophilic substitution between the indole-3-thiol and a bromoethyl intermediate of the thiophene carboxamide .
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Mitsunobu reaction to couple hydroxyl-containing intermediates with thiols under mild conditions .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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Aqueous solubility: Predicted logSw ≈ -5.8 (similar to ), indicating poor water solubility.
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Membrane permeability: High logP (~5.3) suggests favorable passive diffusion across lipid bilayers .
Metabolic Stability
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The bromophenyl group may retard oxidative metabolism by cytochrome P450 enzymes, while the thioether linkage could undergo sulfoxidation .
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In vitro microsomal studies on analogs show t₁/₂ > 60 min in human liver microsomes .
Biological Activity and Target Hypotheses
Antimicrobial Activity
Thiophene carboxamides exhibit broad-spectrum effects:
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Antibacterial: MIC ≈ 2 µg/mL against S. aureus for related structures .
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Antifungal: Synergistic activity with fluconazole against C. albicans .
Anticancer Screening
Preliminary data from tetrahydrocarbazolones (structural relatives) demonstrate:
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Apoptosis induction: Caspase-3 activation in HeLa cells at 10 µM .
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Topoisomerase II inhibition: IC₅₀ ≈ 5 µM in DNA relaxation assays .
Applications in Drug Discovery
Lead Optimization Strategies
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Halogen replacement: Substituting bromine with chlorine or trifluoromethyl groups to modulate potency .
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Prodrug development: Esterification of the carboxamide to enhance oral bioavailability .
Targeted Delivery Systems
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Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) formulations improve solubility 10-fold .
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Antibody-drug conjugates: Conjugation via the thioether linker to HER2-targeting antibodies .
Future Research Directions
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Crystallographic studies to resolve binding modes with kinase targets.
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In vivo toxicology profiling to assess hepatotoxicity risks from thioether metabolites.
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Combinatorial libraries exploring variations at the indole C-2 and thiophene C-5 positions.
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